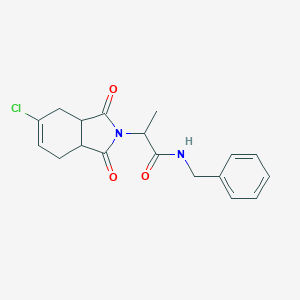![molecular formula C19H19ClN4O3S B458900 N-(3-chlorophenyl)-2-(12-ethyl-12-methyl-3-oxo-11-oxa-8-thia-4,5,6-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-4-yl)acetamide](/img/structure/B458900.png)
N-(3-chlorophenyl)-2-(12-ethyl-12-methyl-3-oxo-11-oxa-8-thia-4,5,6-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4’,3’4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)acetamide: is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)acetamide involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the pyrano[4’,3’4,5]thieno[2,3-d][1,2,3]triazine core: This can be achieved through a multicomponent reaction involving a thieno[2,3-d]pyrimidine derivative, an aldehyde, and an amine under acidic or basic conditions.
Introduction of the 3-chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorinated aromatic compound reacts with an appropriate nucleophile.
Acetylation: The final step involves the acetylation of the intermediate product to introduce the acetamide group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, could be employed to make the process more sustainable .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents can be used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used
科学的研究の応用
Chemistry: .
作用機序
The mechanism of action of N-(3-chlorophenyl)-2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in critical biological pathways. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
類似化合物との比較
Similar Compounds
N-(3-chlorophenyl)-2-(4-oxo-5,8-dihydro-4H-pyrano[4’,3’4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)acetamide: Similar structure but lacks the ethyl and methyl groups.
N-(3-chlorophenyl)-2-(6-ethyl-4-oxo-5,8-dihydro-4H-pyrano[4’,3’4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)acetamide: Similar structure but lacks the methyl group.
Uniqueness: : The presence of both ethyl and methyl groups in N-(3-chlorophenyl)-2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)acetamide provides it with unique steric and electronic properties. These properties can influence its reactivity and interaction with molecular targets, making it distinct from its analogs .
特性
分子式 |
C19H19ClN4O3S |
|---|---|
分子量 |
418.9g/mol |
IUPAC名 |
N-(3-chlorophenyl)-2-(12-ethyl-12-methyl-3-oxo-11-oxa-8-thia-4,5,6-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-4-yl)acetamide |
InChI |
InChI=1S/C19H19ClN4O3S/c1-3-19(2)8-13-14(10-27-19)28-17-16(13)18(26)24(23-22-17)9-15(25)21-12-6-4-5-11(20)7-12/h4-7H,3,8-10H2,1-2H3,(H,21,25) |
InChIキー |
PUZVGQLXGKECJD-UHFFFAOYSA-N |
SMILES |
CCC1(CC2=C(CO1)SC3=C2C(=O)N(N=N3)CC(=O)NC4=CC(=CC=C4)Cl)C |
正規SMILES |
CCC1(CC2=C(CO1)SC3=C2C(=O)N(N=N3)CC(=O)NC4=CC(=CC=C4)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4-dimethyl-8-(2-methylpropyl)-13-piperidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B458817.png)
![8-Benzyl-3,3-dimethyl-6-(4-pentanoylpiperazin-1-yl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B458819.png)
![Methyl 5-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B458821.png)
![8-Butyl-4,4-dimethyl-N-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B458822.png)
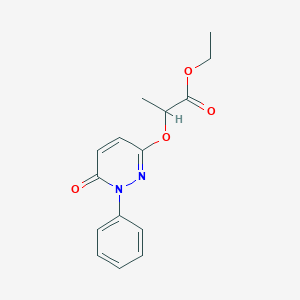
![N4-ETHYL-N2,N2-DIMETHYL-6-[(6-PROPOXYPYRIDAZIN-3-YL)OXY]-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B458825.png)
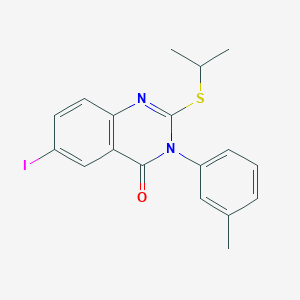
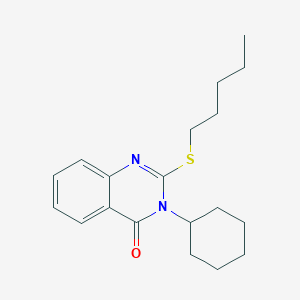
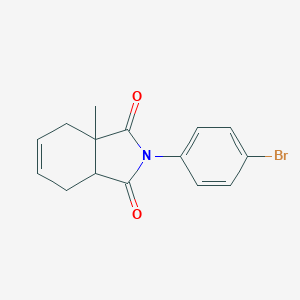
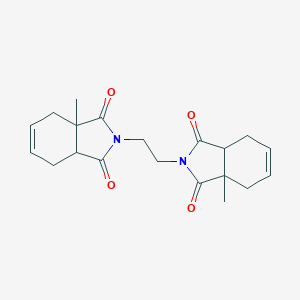
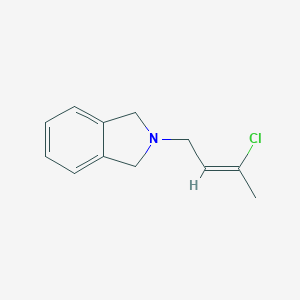
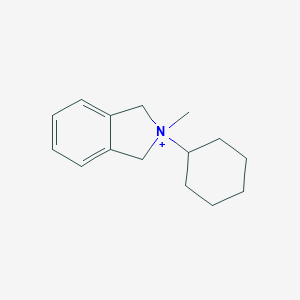
![2-[2-(1-Pyrrolidinyl)ethyl]isoindoline](/img/structure/B458839.png)
